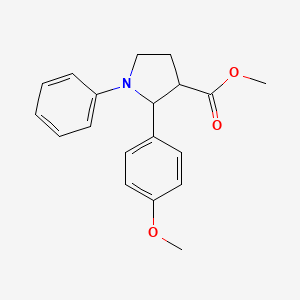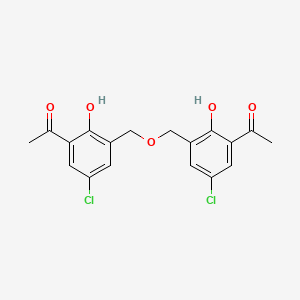
1,1'-((Oxybis(methylene))bis(5-chloro-2-hydroxy-3,1-phenylene))diethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-((Oxybis(methylene))bis(5-chloro-2-hydroxy-3,1-phenylene))diethanone is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes two phenylene rings connected by an oxybis(methylene) bridge, each substituted with a chloro and hydroxy group, and terminated with ethanone groups.
準備方法
The synthesis of 1,1’-((Oxybis(methylene))bis(5-chloro-2-hydroxy-3,1-phenylene))diethanone typically involves multi-step organic reactions. One common method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with formaldehyde to form the intermediate 5-chloro-2-hydroxybenzyl alcohol. This intermediate is then reacted with acetic anhydride to yield the final product. Industrial production methods may involve similar steps but are optimized for higher yields and purity through the use of catalysts and controlled reaction conditions .
化学反応の分析
1,1’-((Oxybis(methylene))bis(5-chloro-2-hydroxy-3,1-phenylene))diethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The ethanone groups can be reduced to alcohols.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols.
科学的研究の応用
1,1’-((Oxybis(methylene))bis(5-chloro-2-hydroxy-3,1-phenylene))diethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
作用機序
The mechanism of action of 1,1’-((Oxybis(methylene))bis(5-chloro-2-hydroxy-3,1-phenylene))diethanone involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
1,1’-((Oxybis(methylene))bis(5-chloro-2-hydroxy-3,1-phenylene))diethanone can be compared with similar compounds such as:
Benzene, 1,1’-[oxybis(methylene)]bis-: Lacks the chloro and ethanone groups, making it less reactive in certain chemical reactions.
1,1’-((Oxybis(methylene))bis(5-chloro-2-hydroxy-3,1-phenylene))diethanone: Similar structure but with different substituents, leading to variations in reactivity and applications. The uniqueness of 1,1’-((Oxybis(methylene))bis(5-chloro-2-hydroxy-3,1-phenylene))diethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C18H16Cl2O5 |
|---|---|
分子量 |
383.2 g/mol |
IUPAC名 |
1-[3-[(3-acetyl-5-chloro-2-hydroxyphenyl)methoxymethyl]-5-chloro-2-hydroxyphenyl]ethanone |
InChI |
InChI=1S/C18H16Cl2O5/c1-9(21)15-5-13(19)3-11(17(15)23)7-25-8-12-4-14(20)6-16(10(2)22)18(12)24/h3-6,23-24H,7-8H2,1-2H3 |
InChIキー |
YHFVMUJURZMHFJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC(=C1O)COCC2=C(C(=CC(=C2)Cl)C(=O)C)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



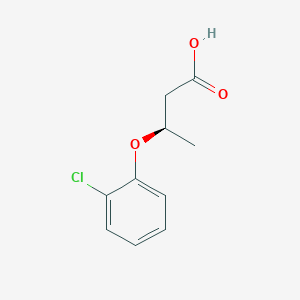
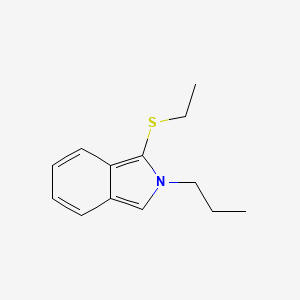
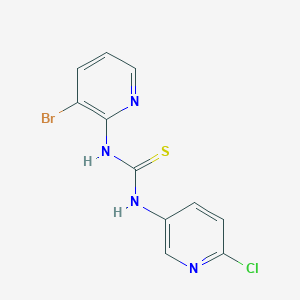

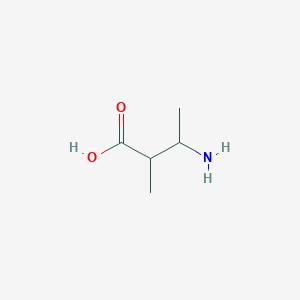
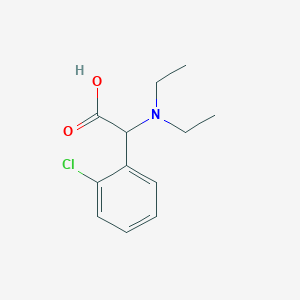
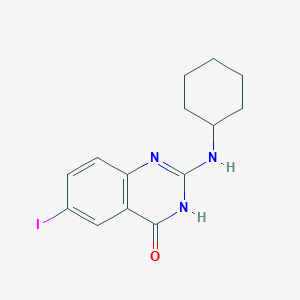
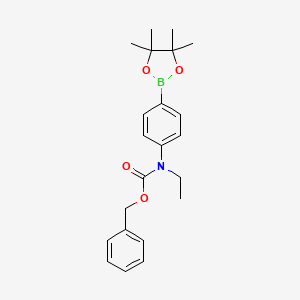
![3-(4-chlorophenyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thione](/img/structure/B13091370.png)

![5-methyl-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione](/img/structure/B13091386.png)
![6-Phenylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13091393.png)
